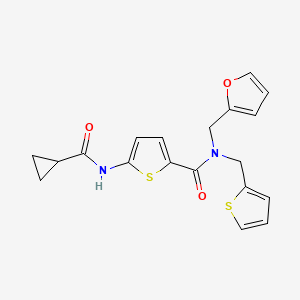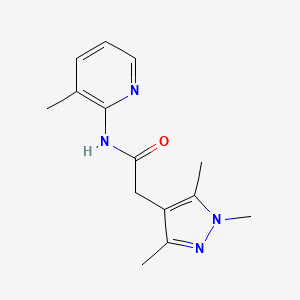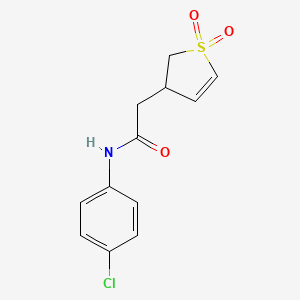
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves the inhibition of various enzymes such as c-Met, ALK, and VEGFR2. These enzymes play a crucial role in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile have been extensively studied in preclinical studies. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile in lab experiments include its potent inhibitory activity against various enzymes and its potential use in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for several chemical reagents and intermediates.
Orientations Futures
The future directions for 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile include its further development as a drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound. Additionally, further research is needed to explore the potential use of this compound in other diseases and to optimize its synthesis method to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves a multi-step process that requires several chemical reagents and intermediates. The first step involves the reaction of 3-cyclopropyl-4-oxoquinazoline with thioacetic acid to form 3-cyclopropyl-4-oxoquinazoline-2-thiol. The second step involves the reaction of 3-cyclopropyl-4-oxoquinazoline-2-thiol with propionitrile in the presence of a base to form 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile.
Applications De Recherche Scientifique
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential use in drug discovery and development. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various diseases such as cancer and inflammation. The inhibition of these enzymes has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(8-15)19-14-16-12-5-3-2-4-11(12)13(18)17(14)10-6-7-10/h2-5,9-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYQZXPYKWBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)


![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)